Chlorothiazide-13C,15N2
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Overview
Description
Chlorothiazide-13C,15N2 is a labeled version of chlorothiazide, a well-known diuretic and antihypertensive agent. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
The synthesis of Chlorothiazide-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the chlorothiazide molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the desired isotopes.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the incorporation of the isotopes into the final product. This may involve the use of specific catalysts, solvents, and temperature conditions.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet the demand for research purposes. These methods ensure the consistent quality and isotopic labeling of the compound .
Chemical Reactions Analysis
Chlorothiazide-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorothiazide-13C,15N2 has a wide range of scientific research applications, including:
Pharmacokinetics: The labeled isotopes allow researchers to track the compound’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Studies: The compound is used to study metabolic pathways and the effects of metabolic changes on drug efficacy and safety.
Drug Development: It serves as a reference standard in the development and validation of analytical methods for drug testing.
Biological Research: The compound is used in studies related to renal function, blood pressure regulation, and cardiovascular health
Mechanism of Action
Chlorothiazide-13C,15N2 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The compound also causes vasodilation by activating calcium-activated potassium channels in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .
Comparison with Similar Compounds
Chlorothiazide-13C,15N2 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hydrochlorothiazide: Another thiazide diuretic with similar diuretic and antihypertensive properties.
Bendroflumethiazide: A thiazide diuretic used to treat hypertension and edema.
Metolazone: A thiazide-like diuretic with similar pharmacological effects.
The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and analysis in various studies .
Properties
IUPAC Name |
6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMKAUGHUNFTOL-FWIHXHLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675760 |
Source
|
Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189440-79-6 |
Source
|
Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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